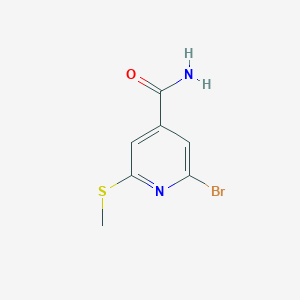

2-Bromo-6-(methylthio)-4-pyridinecarboxamide

Description

2-Bromo-6-(methylthio)-4-pyridinecarboxamide is a brominated pyridine derivative featuring a methylthio (-SMe) substituent at the 6-position and a carboxamide (-CONH₂) group at the 4-position. This compound is structurally characterized by its pyridine core, which is substituted with bromine (a halogen) and sulfur-containing groups, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

Molecular Formula |

C7H7BrN2OS |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

2-bromo-6-methylsulfanylpyridine-4-carboxamide |

InChI |

InChI=1S/C7H7BrN2OS/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |

InChI Key |

NGKMNMOUTQIQRF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CC(=C1)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide typically involves the bromination of 6-(methylthio)-4-pyridinecarboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(methylthio)-4-pyridinecarboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

Substitution Reactions: Products include 2-azido-6-(methylthio)-4-pyridinecarboxamide, 2-thio-6-(methylthio)-4-pyridinecarboxamide, and 2-alkoxy-6-(methylthio)-4-pyridinecarboxamide.

Oxidation Reactions: Products include 2-Bromo-6-(methylsulfinyl)-4-pyridinecarboxamide and 2-Bromo-6-(methylsulfonyl)-4-pyridinecarboxamide.

Reduction Reactions: Products include 2-Bromo-6-(methylthio)-4-pyridineamine.

Scientific Research Applications

2-Bromo-6-(methylthio)-4-pyridinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural or functional similarities, focusing on substituent effects, reactivity, and applications.

Pyridine and Pyrimidine Derivatives

Key Findings:

- Substituent Effects: The methylthio group in the target compound balances lipophilicity and steric bulk compared to ethylthio analogs. Bromine at the 2-position enhances reactivity in substitution reactions relative to chlorine .

- Functional Group Impact: The carboxamide group in 2-Bromo-6-(methylthio)-4-pyridinecarboxamide improves solubility and hydrogen-bonding capacity compared to carboxylic acid derivatives like 4-Bromo-6-methyl-3-pyridinecarboxylic acid .

Thienopyridine and Bromophenyl Analogs

and highlight compounds with fused aromatic systems or additional substituents:

- 4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide (CAS 201280-69-5): Incorporates a bromophenyl group, cyano substituent, and thioxo (-S) moiety. The thioxo group may enhance π-stacking interactions but reduces stability under oxidative conditions compared to methylthio .

- 3-amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide: A thienopyridine derivative with multiple aryl groups. The extended conjugation may improve binding to hydrophobic targets but complicates synthesis .

Key Findings:

- Complexity vs. Reactivity: Multi-substituted analogs (e.g., thienopyridines) offer tailored electronic properties but require more intricate synthetic pathways. The target compound’s simpler structure allows easier functionalization .

Biological Activity

The compound 2-Bromo-6-(methylthio)-4-pyridinecarboxamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research has indicated that 2-Bromo-6-(methylthio)-4-pyridinecarboxamide exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be low, suggesting potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties, particularly against lung cancer cell lines. A study highlighted that treatment with 2-Bromo-6-(methylthio)-4-pyridinecarboxamide led to significant apoptosis in A549 cells (human lung carcinoma cells), with a reduction in cell viability observed at concentrations above 10 µM .

The mechanism by which 2-Bromo-6-(methylthio)-4-pyridinecarboxamide exerts its biological effects appears to involve the modulation of specific cellular pathways. It has been suggested that the compound interacts with enzymes involved in cell proliferation and apoptosis regulation. For instance, it may inhibit the activity of certain kinases that are critical for cancer cell survival .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide was evaluated against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial persistence in clinical settings.

Case Study 2: Lung Cancer Treatment

A preclinical study explored the potential of 2-Bromo-6-(methylthio)-4-pyridinecarboxamide in treating lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.